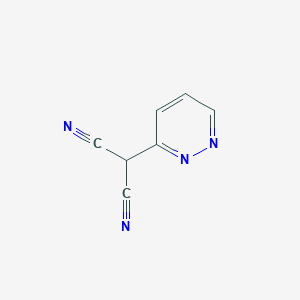![molecular formula C5H5N5 B1410925 [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine CAS No. 1823337-74-1](/img/structure/B1410925.png)
[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine
Descripción general
Descripción
“[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine” is a compound that has been studied for its potential use in cancer treatment . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of “this compound” involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines have been synthesized through oxidative cyclization and Dimroth rearrangement processes. These compounds have been extensively characterized using NMR and HRMS, providing insight into their structural properties. For instance, Salgado et al. (2011) conducted a study involving the synthesis of novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, confirming their structures through NMR and HRMS characterization (Salgado et al., 2011).
Chemical Reactivity and Stability
- Studies have shown that [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines exhibit interesting reactivity and stability profiles. Tang et al. (2014) found that while some analogues of this compound are susceptible to ring isomerization, others exhibit significant stability, allowing for their isolation and further chemical manipulation, such as palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).
Potential Biological Activities
- Some derivatives of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine have shown potential biological activities. For example, Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and evaluated their anti-epileptic activities, identifying compounds with significant activity and shedding light on their structure-activity relationships (Ding et al., 2019).
Synthetic Utility in Medicinal Chemistry
- The structural diversity and functional group tolerance of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amines make them valuable synthetic intermediates in medicinal chemistry. They have been utilized in the synthesis of a variety of heterocyclic compounds with potential medicinal applications, as discussed in the review by Pinheiro et al. (2020), which highlights their significance in both agricultural and medicinal chemistry (Pinheiro et al., 2020).
Exploration of New Heterocyclic Systems
- Research has also focused on exploring new heterocyclic systems based on this compound. For example, Mozafari et al. (2016) synthesized a novel ring system, [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, and conducted density functional theory studies to understand their regioselectivity and structural properties (Mozafari et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . The compound’s interaction with CDK2 results in the inhibition of cell growth, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with CDK2, leading to cell cycle arrest and subsequent cell death .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by forming hydrogen bonds with key amino acids in the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with adenosine receptors, particularly the A2A receptor, where it acts as an antagonist . This interaction is mediated through binding to specific sites on the receptor, leading to the modulation of receptor activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to the inhibition of cell proliferation . This effect is primarily due to its interaction with CDK2, which is essential for cell cycle progression. Furthermore, this compound has been observed to induce apoptosis in cancer cells by activating apoptotic pathways . The compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of key proteins required for cell cycle progression. Additionally, this compound acts as an antagonist at the A2A adenosine receptor by binding to specific sites on the receptor and blocking its activation . This interaction leads to changes in receptor conformation and downstream signaling pathways, ultimately affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and its antagonistic effects on adenosine receptors even after prolonged exposure . Some studies have reported a gradual decrease in its efficacy over extended periods, possibly due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the compound’s overall effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments . For instance, the compound can be directed to the nucleus, where it may influence gene expression by interacting with transcription factors . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVXNWEZWMGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)

